molecular formula C22H19FN4O4 B14872762 N'-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide

N'-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide

Cat. No.: B14872762
M. Wt: 422.4 g/mol
InChI Key: AOIYMHODZZYKNG-UHFFFAOYSA-N
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Description

N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-Fluorobenzyl Alcohol: This can be achieved through the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.

    Synthesis of 4-((4-Fluorobenzyl)oxy)benzaldehyde: This involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate.

    Preparation of 2-((3-Nitrophenyl)amino)acetohydrazide: This step includes the reaction of 3-nitroaniline with ethyl chloroacetate followed by hydrazinolysis to form the hydrazide.

    Condensation Reaction: The final step involves the condensation of 4-((4-fluorobenzyl)oxy)benzaldehyde with 2-((3-nitrophenyl)amino)acetohydrazide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-3-{3-nitrophenyl}acrylamide
  • 4-Fluoro-3-nitrobenzyl Alcohol

Uniqueness

N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-(3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4/c23-18-8-4-17(5-9-18)15-31-21-10-6-16(7-11-21)13-25-26-22(28)14-24-19-2-1-3-20(12-19)27(29)30/h1-13,24H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIYMHODZZYKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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